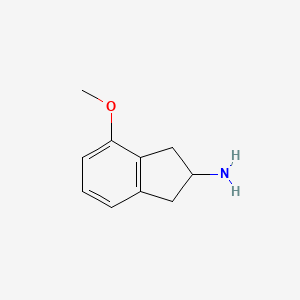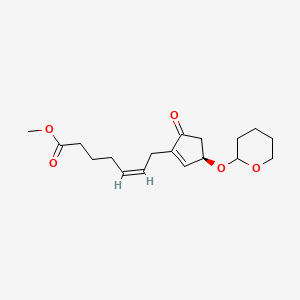
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclization Techniques
Prins-Type Cyclization
The Prins cyclization, involving aldehydes and homoallylic alcohols to afford tetrahydro-2H-pyrans, exemplifies a technique relevant to the synthesis of compounds like the one . This method demonstrates the utility of oxonium ions in forming complex heterocyclic structures, showcasing the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This cyclization approach is instrumental in constructing molecular complexity and diversity in heterocyclic chemistry (Fráter, Müller, & Kraft, 2004).
Heterocyclic System Synthesis
Synthesis of Heterocyclic Systems
The creation of 2H-pyrone and ferrocene-containing heterocyclic systems through reactions with o-phenylenediamine and various derivatives illustrates the chemical versatility and the potential for generating bioactive molecules. This research highlights methods for constructing complex heterocycles that could be foundational for new materials or pharmaceutical agents (Malzogu et al., 2000).
Building Blocks for Prostanoids
Chiral Building Blocks
The synthesis of chiral 7-oxabicyclo[2.2.1]heptane derivatives for prostanoids showcases the application of intramolecular carbocyclization techniques. These building blocks are crucial for synthesizing complex natural products and pharmaceuticals, demonstrating the compound's relevance in advanced organic synthesis and medicinal chemistry (Valiullina et al., 2019).
Reactivity Studies
Haloacetylated Enol Ethers Synthesis
The synthesis of alkyl 6-[4,5-dihydroisoxazol-3-yl(-pyrazol-3(5)-yl)]hexanoates from methyl trifluoro[chloro]-9-oxo-7-methoxydec-7-enoates highlights a method for introducing halogenated functionalities into complex organic molecules. This study contributes to the understanding of haloacetylated compound reactivity, which is significant for developing novel organic synthesis methods (Martins et al., 2003).
Renewable Sources to Heterocycles
From Levulinic Acid to Heterocycles
Efficient heterocyclization of methyl trifluoro- and trichloro-4-methoxy-6-oxo-4-heptenoates into isoxazole and pyrazole derivatives shows the transformation of renewable resources into valuable heterocyclic compounds. This research demonstrates the synthetic potential and applicability of such transformations in generating bioactive molecules or materials (Flores et al., 2014).
Eigenschaften
IUPAC Name |
methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRCABVOSBFSK-UKVHHCBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
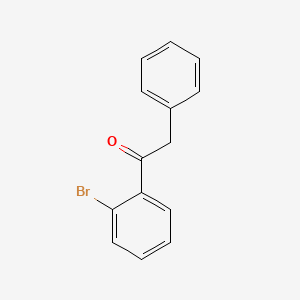
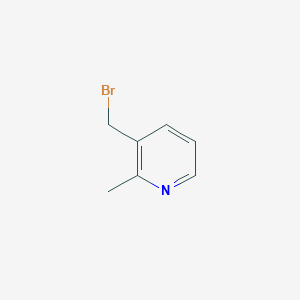
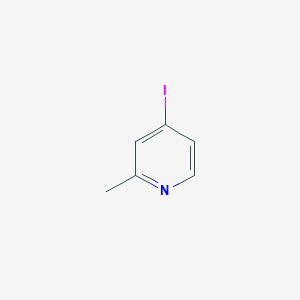
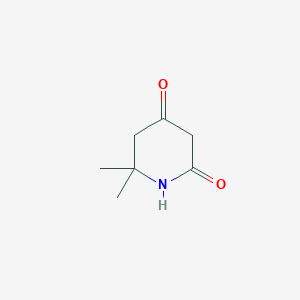





![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
